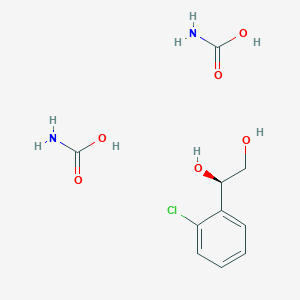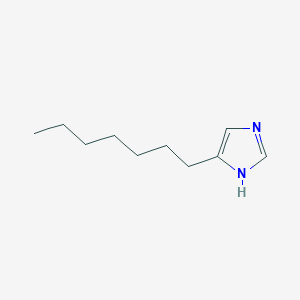
5-Heptyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a heptyl group at the 5-position. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The heptyl substitution enhances the compound’s lipophilicity, potentially influencing its biological activity and solubility in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of heptanal with glyoxal and ammonia or an amine source. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazole ring. The reaction conditions often include mild heating and the use of a solvent such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to improve reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Heptyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the imidazole ring to a dihydroimidazole.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, mild heating.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; conditions: organic solvent, base (e.g., triethylamine), mild heating.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
5-Heptyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole core.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-1H-imidazole is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the heptyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The compound may also interact with specific receptors or proteins, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
1H-Imidazole: The parent compound without the heptyl substitution.
2-Methyl-1H-imidazole: A methyl-substituted derivative with different lipophilicity and reactivity.
4,5-Diphenyl-1H-imidazole: A more complex derivative with additional aromatic rings.
Uniqueness: 5-Heptyl-1H-imidazole is unique due to its heptyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
260050-43-9 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5-heptyl-1H-imidazole |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-9-12-10/h8-9H,2-7H2,1H3,(H,11,12) |
Clave InChI |
DGQRKRRQEVBDKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)


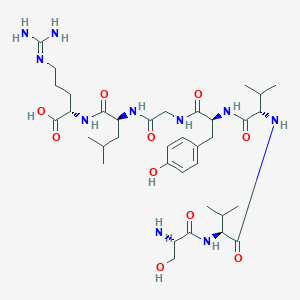
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
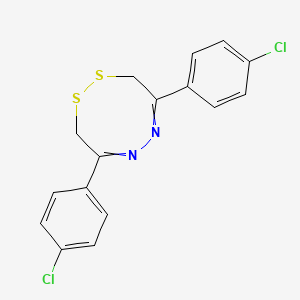
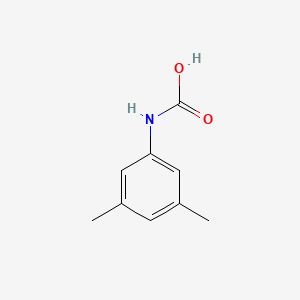

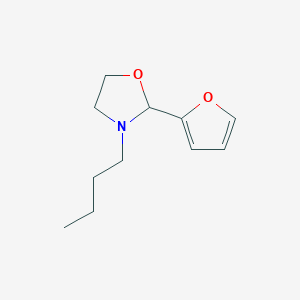
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
